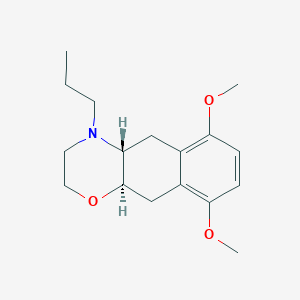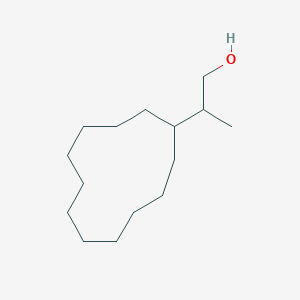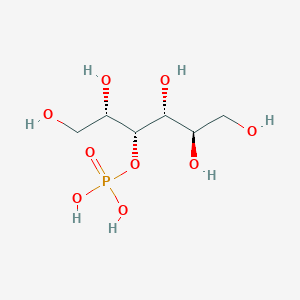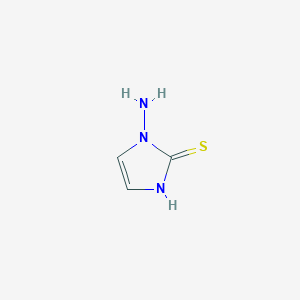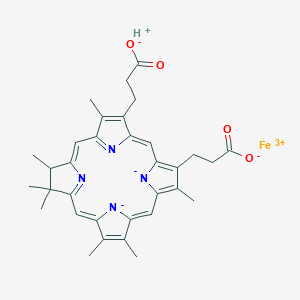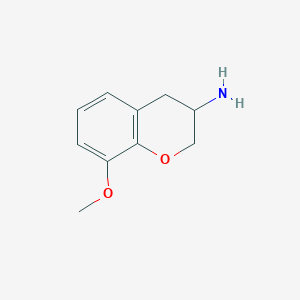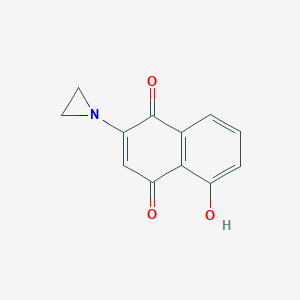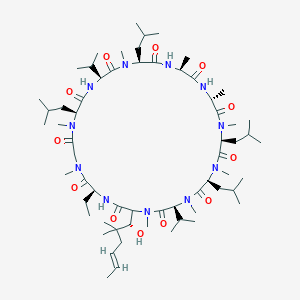
Bm2t-Cyclosporin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclosporin A, 4-(2-butenyl)-4,4,N-trimethylthreonine(1)- is a cyclic peptide known for its potent immunosuppressive properties. This compound is a derivative of cyclosporine, which is widely used in organ transplantation to prevent graft rejection. Cyclosporin A, 4-(2-butenyl)-4,4,N-trimethylthreonine(1)- is characterized by its unique amino acid composition, including the novel amino acid (4R)-4-(E)-2-butenyl-4,N-dimethyl-L-threonine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclosporin A, 4-(2-butenyl)-4,4,N-trimethylthreonine(1)- involves several steps, starting with the preparation of the enantiomerically pure amino acid (4R)-4-(E)-2-butenyl-4,N-dimethyl-L-threonine. The final step involves the cyclization of the peptide chain to form the cyclic structure of Cyclosporin A .
Industrial Production Methods
Industrial production of Cyclosporin A, 4-(2-butenyl)-4,4,N-trimethylthreonine(1)- is typically achieved through submerged fermentation using the filamentous fungus Tolypocladium inflatum . This method allows for the large-scale production of the compound, which is then purified through various chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclosporin A, 4-(2-butenyl)-4,4,N-trimethylthreonine(1)- undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of Cyclosporin A, 4-(2-butenyl)-4,4,N-trimethylthreonine(1)- include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
Wissenschaftliche Forschungsanwendungen
Cyclosporin A, 4-(2-butenyl)-4,4,N-trimethylthreonine(1)- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its effects on cellular processes and immune responses.
Medicine: Widely used as an immunosuppressive agent in organ transplantation and autoimmune disease treatment.
Industry: Employed in the production of various pharmaceuticals and biotechnological products.
Wirkmechanismus
The mechanism of action of Cyclosporin A, 4-(2-butenyl)-4,4,N-trimethylthreonine(1)- involves its interaction with specific molecular targets, primarily T lymphocytes . The compound inhibits the production of several lymphokines, including interleukin-2, gamma-interferon, and other activation factors, by interfering with transcriptional processes . This inhibition prevents the activation and proliferation of T cells, thereby exerting its immunosuppressive effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Cyclosporin A, 4-(2-butenyl)-4,4,N-trimethylthreonine(1)- include other cyclosporine analogues and derivatives, such as:
Cyclosporin B: Another cyclic peptide with similar immunosuppressive properties.
Cyclosporin C: A derivative with slight modifications in its amino acid composition.
Tacrolimus: A macrolide lactone with potent immunosuppressive activity.
Uniqueness
Cyclosporin A, 4-(2-butenyl)-4,4,N-trimethylthreonine(1)- is unique due to its specific amino acid composition, particularly the inclusion of (4R)-4-(E)-2-butenyl-4,N-dimethyl-L-threonine . This unique structure contributes to its distinct immunosuppressive properties and makes it a valuable compound for various scientific and medical applications .
Eigenschaften
CAS-Nummer |
114865-22-4 |
|---|---|
Molekularformel |
C63H113N11O12 |
Molekulargewicht |
1216.6 g/mol |
IUPAC-Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S)-30-ethyl-33-[(E,1R)-1-hydroxy-2,2-dimethylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C63H113N11O12/c1-26-28-29-63(17,18)52(76)51-56(80)66-43(27-2)58(82)68(19)34-48(75)69(20)44(30-35(3)4)55(79)67-49(39(11)12)61(85)70(21)45(31-36(5)6)54(78)64-41(15)53(77)65-42(16)57(81)71(22)46(32-37(7)8)59(83)72(23)47(33-38(9)10)60(84)73(24)50(40(13)14)62(86)74(51)25/h26,28,35-47,49-52,76H,27,29-34H2,1-25H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b28-26+/t41-,42+,43-,44-,45-,46-,47-,49-,50-,51?,52-/m0/s1 |
InChI-Schlüssel |
RGIOCYRKFMXZGI-BFGUSBJVSA-N |
SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Isomerische SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N(C(C(=O)N1)[C@@H](C(C)(C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Kanonische SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Synonyme |
(MeBm(2)t)(1)-CsA (MeBm2t)-CsA 4-(2-butenyl)-4,4,N-trimethyl-threonine(1)-cyclosporin A 4-(2-butenyl)-4,4,N-trimethyl-Tyr(1)-cyclosporin A cyclosporin A, 4-(2-butenyl)-4,4,N-trimethylthreonine(1)- MeBm(2)t1-CsA N-methyl-4-((E)-2-butenyl)-4,4-dimethylthreonine cyclosporin A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


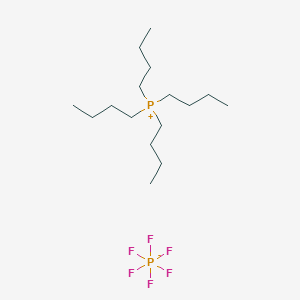
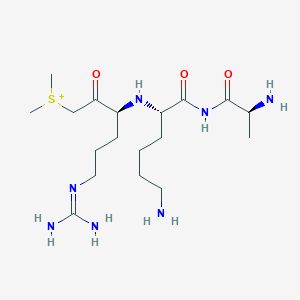
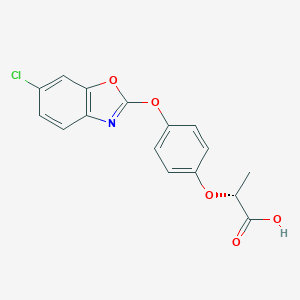
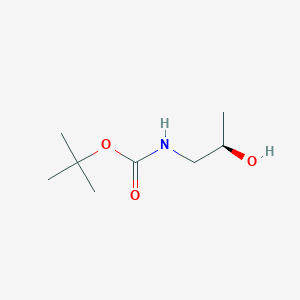
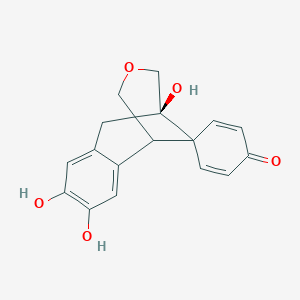
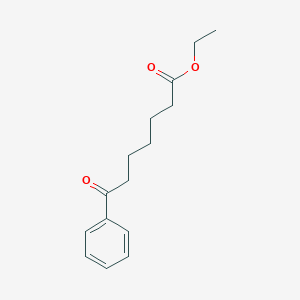
![1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide](/img/structure/B40496.png)
